molecular formula C13H17NO B13011173 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol

3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol

Cat. No.: B13011173
M. Wt: 203.28 g/mol
InChI Key: XGVWFRKUIOMWSG-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[410]heptan-1-ol is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as LiAlH4 or NaBH4 in solvents like THF.

    Substitution: Various halogenating agents and nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.

Scientific Research Applications

3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol is unique due to its specific ring structure and the presence of a benzyl group, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-benzyl-3-azabicyclo[4.1.0]heptan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-8-12(13)6-7-14(10-13)9-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVWFRKUIOMWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2(C1C2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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